molecular formula C11H11NO2 B572180 5-Pyridin-3-ylcyclohexane-1,3-dione CAS No. 1216662-88-2

5-Pyridin-3-ylcyclohexane-1,3-dione

Cat. No.: B572180
CAS No.: 1216662-88-2
M. Wt: 189.214
InChI Key: YJIGAOKAHPKIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyridin-3-ylcyclohexane-1,3-dione is a heterocyclic compound with the molecular formula C11H11NO2. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-3-ylcyclohexane-1,3-dione involves several steps. One common method includes the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule . This method is preferred due to its convenience and the avoidance of more hazardous reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-3-ylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary widely. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a variety of substituted derivatives, depending on the substituents introduced.

Scientific Research Applications

5-Pyridin-3-ylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Pyridin-3-ylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione

    Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione

    Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione

Uniqueness

5-Pyridin-3-ylcyclohexane-1,3-dione is unique due to its specific structure, which includes a pyridine ring attached to a cyclohexane-1,3-dione core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-pyridin-3-ylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-10-4-9(5-11(14)6-10)8-2-1-3-12-7-8/h1-3,7,9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIGAOKAHPKIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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